(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide

Conformational analysis Serine hydrolase inhibition Covalent inhibitor design

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic small molecule (C₁₄H₂₀N₂O₄S, MW 312.38 g/mol) belonging to the piperidine-sulfonamide class bearing a furan-acryloyl substituent. The compound features an (E)-configured acryloyl linker connecting the furan-2-yl ring to the piperidine nitrogen, and a methanesulfonamide group attached via a methylene spacer to the piperidine 4-position.

Molecular Formula C14H20N2O4S
Molecular Weight 312.38
CAS No. 1235706-32-7
Cat. No. B2538574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide
CAS1235706-32-7
Molecular FormulaC14H20N2O4S
Molecular Weight312.38
Structural Identifiers
SMILESCS(=O)(=O)NCC1CCN(CC1)C(=O)C=CC2=CC=CO2
InChIInChI=1S/C14H20N2O4S/c1-21(18,19)15-11-12-6-8-16(9-7-12)14(17)5-4-13-3-2-10-20-13/h2-5,10,12,15H,6-9,11H2,1H3/b5-4+
InChIKeyLBCABVZDSCILJH-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide (CAS 1235706-32-7): Core Scaffold, Molecular Identity, and Procurement Context


(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide is a synthetic small molecule (C₁₄H₂₀N₂O₄S, MW 312.38 g/mol) belonging to the piperidine-sulfonamide class bearing a furan-acryloyl substituent . The compound features an (E)-configured acryloyl linker connecting the furan-2-yl ring to the piperidine nitrogen, and a methanesulfonamide group attached via a methylene spacer to the piperidine 4-position. The piperidinyl-sulfonamide motif is recognized as a privileged pharmacophore in medicinal chemistry, particularly within programs targeting fatty acid amide hydrolase (FAAH), soluble epoxide hydrolase (sEH), and related serine hydrolases [1]. This compound is currently catalogued as a research chemical for non-human investigational use, with limited peer-reviewed disclosure of its biological profile, placing a premium on rigorous comparator-based evaluation during scientific procurement.

Why Piperidine-Sulfonamide Analogs Cannot Be Interchanged with (E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide for Target-Oriented Research


Within the piperidine-sulfonamide chemotype, subtle structural variations produce divergent biological signatures that preclude generic substitution. The (E)-acryloyl linkage in this compound introduces conformational restriction and a Michael-acceptor electrophilicity absent in saturated furan-carbonyl analogs, which can fundamentally alter covalent engagement potential and target residence time . Simultaneously, the methanesulfonamide group provides distinct hydrogen-bond donor/acceptor geometry and steric profile relative to aryl-sulfonamide or dimethylsulfamoyl variants, modulating both potency and selectivity across serine hydrolase and metalloprotease targets. Evidence from dual FAAH/sEH inhibitor series demonstrates that even single-atom changes in the sulfonamide tail shift IC₅₀ values by orders of magnitude [1]. These structure-activity discontinuities mandate compound-specific validation rather than class-based substitution in assay workflows.

Quantitative Differentiation Evidence for (E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide Against Closest Structural Analogs


Conformational Restriction: (E)-Acryloyl vs. Saturated Furan-3-Carbonyl Analogs in Target Engagement Potential

The (E)-acryloyl linker in the target compound constrains the furan ring to a single planar geometry, creating a conjugated π-system that enables π-π stacking interactions and positions the α,β-unsaturated carbonyl as a potential Michael acceptor. In contrast, the structurally closest saturated analog, N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)methanesulfonamide, lacks this conjugation and conformational rigidity . While the saturated analog may engage hydrogen-bond networks similarly, it forfeits the covalent modification potential of the acrylamide electrophile, which in related FAAH inhibitor series (e.g., URB597 carbamates) has been shown to increase target residence time by >10-fold relative to reversible analogs [1]. This functional difference carries implications for washout-resistant target engagement in cellular and in vivo models.

Conformational analysis Serine hydrolase inhibition Covalent inhibitor design

Sulfonamide Group Identity: Methanesulfonamide vs. Pyridine-3-Sulfonamide and Dimethylsulfamoyl Variants in Physicochemical and Pharmacokinetic Prediction

The methanesulfonamide group of the target compound (MW contribution ~94 Da, H-bond donors = 1, acceptors = 2) contrasts with the bulkier pyridine-3-sulfonamide analog (MW contribution ~157 Da, H-bond donors = 1, acceptors = 3) and the dimethylsulfamoyl analog (additional methyl groups, increased lipophilicity) . In the piperidine-sulfonamide FAAH/sEH dual inhibitor series, modification of the sulfonamide tail from methanesulfonamide to bulkier aryl-sulfonamides shifted clogD₇.₄ by 0.8–1.5 log units and reduced parallel artificial membrane permeability (PAMPA) by 40–60% [1]. The target compound's smaller sulfonamide head group is predicted to favor passive permeability while retaining sufficient polarity for aqueous solubility, offering a balanced profile distinct from more lipophilic or polar sulfonamide variants.

Physicochemical profiling Permeability Metabolic stability

Furan Substitution Pattern: Furan-2-yl vs. Furan-3-yl in Acryloyl Conjugates and Target Recognition

The furan-2-yl acryloyl moiety in the target compound positions the furan oxygen at the ortho position relative to the acryloyl linkage, enabling a distinct electrostatic and hydrogen-bond acceptor surface compared to furan-3-yl isomers. An analog bearing a 2,5-difluorophenyl group and furan-3-carbonyl substitution has reported COX-2 inhibitory activity (IC₅₀ = 0.8 μM) and TNF-α reduction of 70% at 10 μM in LPS-challenged macrophages . While systematic head-to-head data for the furan-2-yl vs. furan-3-yl variants are not publicly available, the oxygen position in the furan-2-yl isomer alters the dipole moment vector and π-stacking geometry, which in analogous heterocycle series has redirected selectivity between COX-1/COX-2 isoforms by 5- to 20-fold . The (E)-acryloyl-furan-2-yl configuration thus represents a distinct pharmacophoric vector that cannot be reproduced by furan-3-yl or phenyl-substituted analogs.

Heterocycle SAR π-stacking geometry Ligand recognition

Core Scaffold Foundational Evidence: N-[(Piperidin-4-yl)methyl]methanesulfonamide as Structural Anchor in Experimental Protein-Ligand Complexes

The core scaffold of the target compound, N-[(piperidin-4-yl)methyl]methanesulfonamide (ChemComp identifier W1A), has been experimentally resolved in a protein-ligand co-crystal structure deposited in the Protein Data Bank (PDB: 5RQY) [1]. This structural anchor validates the methanesulfonamide-piperidine geometry as a competent ligand-binding motif and provides a direct experimental template for modeling the target compound's binding pose. In contrast, the furan-3-carbonyl or dimethylsulfamoyl analogs lack equivalent experimentally determined protein-bound conformations in public structural databases . The availability of a co-crystallized core scaffold enables structure-guided optimization—a capability absent for analogs without experimental structural data.

Structural biology PDB Fragment-based drug design

High-Value Application Scenarios for (E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)methanesulfonamide Based on Quantitative Differentiation Evidence


Covalent Fragment and Warhead Optimization in Serine Hydrolase Drug Discovery Programs

The (E)-acryloyl moiety provides an α,β-unsaturated carbonyl system theoretically capable of covalent engagement with active-site serine or cysteine nucleophiles. As demonstrated in Section 3 (Evidence Item 1), this distinguishes the target compound from saturated furan-carbonyl analogs that lack Michael-acceptor functionality [1]. Medicinal chemistry teams pursuing covalent FAAH, sEH, or related serine hydrolase inhibitors can deploy this compound as a fragment-elaboration starting point or warhead validation probe, with the core methanesulfonamide-piperidine scaffold supported by the PDB 5RQY co-crystal structure template for binding pose prediction [2].

Cell-Permeable Probe Development for Intracellular Target Engagement Assays

The methanesulfonamide head group is predicted to confer superior passive permeability relative to bulkier aryl-sulfonamide or dimethylsulfamoyl analogs, based on SAR trends from the FAAH/sEH dual inhibitor series (clogD₇.₄ shifts of +0.8 to +1.5 and PAMPA permeability reductions of 40–60% for larger sulfonamide variants) [3]. Researchers designing cellular target engagement assays (e.g., NanoBRET, CETSA) where intracellular access is rate-limiting should prioritize the methanesulfonamide variant over pyridine-3-sulfonamide or dimethylsulfamoyl analogs to minimize permeability-driven false negatives.

Structure-Guided Optimization Leveraging Experimental Protein-Ligand Structural Data

The availability of the W1A core scaffold co-crystal structure (PDB: 5RQY) provides the target compound with a structural biology advantage absent for furan-3-carbonyl or dimethylsulfamoyl analogs . Computational chemists and structural biologists engaged in SBDD can directly map the furan-2-yl acryloyl substituent onto the experimentally validated methanesulfonamide-piperidine binding geometry, reducing the conformational search space for docking and molecular dynamics simulations. This reduces false-positive docking poses and accelerates rational design cycles.

Selectivity Profiling Across Enzyme Isoforms via Furan Positional Isomer Differentiation

The furan-2-yl substitution pattern (oxygen ortho to acryloyl) produces a distinct electrostatic surface and dipole vector compared to furan-3-yl or phenyl-substituted analogs. As noted in Section 3 (Evidence Item 3), heterocycle positional isomerism has driven 5- to 20-fold selectivity shifts between related enzyme isoforms in published series . Selectivity profiling panels constructed around matched molecular pairs of furan-2-yl vs. furan-3-yl acryloyl-piperidine-sulfonamides can systematically map the contribution of heterocycle orientation to target selectivity, informing lead series prioritization.

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